2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring system fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions.
Coupling Reaction: The thiazole and indole units are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and indole rings.
Reduction: Reduced forms of the carbamoyl and thiazole groups.
Substitution: Substituted derivatives at the carbamoyl group.
Scientific Research Applications
2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylthiazol-2-yl)-2-(1H-indol-2-yl)thiazole-4-carboxamide
- N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-indol-2-yl)thiazole-4-carboxylate
Uniqueness
2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to the presence of both the dimethylcarbamoyl group and the indole-thiazole fused ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-10-15(18(26)24(2)3)28-19(20-10)23-16(25)14-9-27-17(22-14)13-8-11-6-4-5-7-12(11)21-13/h4-9,21H,1-3H3,(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTHMDPULXMVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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